molecular formula C6H4N4O2 B1313576 5-nitro-1H-pyrazolo[3,4-b]pyridine CAS No. 63572-73-6

5-nitro-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1313576
CAS No.: 63572-73-6
M. Wt: 164.12 g/mol
InChI Key: RXLQRSOJODHPES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-nitro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The nitro group at the 5-position of the pyrazole ring imparts unique chemical and biological properties to the compound. Pyrazolopyridines have attracted significant interest in medicinal chemistry due to their potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

5-nitro-1H-pyrazolo[3,4-b]pyridine plays a pivotal role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the notable interactions is with tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. This compound derivatives have shown inhibitory activity against TRKA, a subtype of TRKs, with significant selectivity . This interaction is crucial as it can potentially lead to the development of therapeutic agents for cancer treatment.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound derivatives have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 and HCT-116, with IC50 values ranging from 45 to 97 nM . These effects are mediated through the inhibition of key signaling pathways involved in cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with TRKA involves binding to the kinase domain, resulting in the inhibition of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are critical for cell proliferation, differentiation, and survival, and their inhibition can lead to reduced cancer cell growth.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are essential for understanding its long-term effects on cellular function. Studies have shown that certain derivatives of this compound possess good plasma stability and low inhibitory activity against cytochrome P450 isoforms, except CYP2C9 . This stability is crucial for maintaining its biological activity over time and ensuring consistent experimental results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has indicated that higher doses of the compound can lead to increased cytotoxicity and adverse effects. For example, certain derivatives have shown potent anticancer effects in vitro and in vivo, with significant activity against resistant TRK mutants . It is essential to determine the optimal dosage to balance efficacy and toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound’s metabolism can affect its bioavailability and therapeutic potential. For instance, its interaction with cytochrome P450 enzymes can lead to metabolic activation or deactivation, impacting its overall efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. This interaction can influence its localization and accumulation within target tissues, affecting its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can impact its interaction with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-nitro-1H-pyrazole with 2-chloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Another approach involves the iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine followed by protection of the NH group and subsequent nitration

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-nitro-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position of the pyridine ring. Common nucleophiles include amines and thiols.

    Oxidation: The pyrazole ring can be oxidized under strong oxidative conditions, although this is less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: 5-amino-1H-pyrazolo[3,4-b]pyridine.

    Substitution: Various substituted pyrazolopyridines depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyrazole ring.

Scientific Research Applications

Comparison with Similar Compounds

5-nitro-1H-pyrazolo[3,4-b]pyridine can be compared with other pyrazolopyridine derivatives:

The presence of the nitro group in this compound imparts unique properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-nitro-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-10(12)5-1-4-2-8-9-6(4)7-3-5/h1-3H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLQRSOJODHPES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=NC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60493459
Record name 5-Nitro-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60493459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63572-73-6
Record name 5-Nitro-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60493459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 1H-pyrazol-5-amine (0.804 g, 9.48 mmol) and sodium nitromalonaldehyde monohydrate (1.56 g, 9.96 mmol) in acetic acid (12 mL) was heated to 90° C. overnight. The reaction mixture was cooled to room temperature and poured into water (50 mL). The resulting solids were collected by filtration. The solids were washed with water (3×20 mL) and dried in vacuo to give 5-nitro-1H-pyrazolo[3,4-b]pyridine (1.40 g, 84%) as a solid.
Quantity
0.804 g
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-nitro-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-nitro-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
Reactant of Route 3
5-nitro-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
Reactant of Route 4
5-nitro-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
Reactant of Route 5
5-nitro-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
Reactant of Route 6
5-nitro-1H-pyrazolo[3,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.